molecular formula C28H39ClN4O5S2 B2368316 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1321978-20-4

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2368316
CAS No.: 1321978-20-4
M. Wt: 611.21
InChI Key: DEMNEWNLLZLYTB-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H39ClN4O5S2 and its molecular weight is 611.21. The purity is usually 95%.
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Biological Activity

The compound 4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, receptor binding affinities, and potential therapeutic applications derived from recent studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C26H34ClFN4O3S2
  • Molecular Weight : Approximately 569.15 g/mol
  • CAS Number : 1321738-79-7

The structure includes a benzamide moiety, an azepane ring, and a sulfonyl group, which contribute to its biological activity. The hydrochloride form enhances solubility in aqueous environments, facilitating its use in various biological assays.

Antimicrobial Properties

Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of related compounds:

Compound NameTarget OrganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Benzothiazole DerivativeStaphylococcus aureus1464
Benzothiazole DerivativeBacillus subtilis1632
Benzothiazole DerivativeCandida albicans1564

These results suggest that the presence of the benzothiazole structure may enhance antibacterial efficacy, particularly against Gram-positive bacteria .

Receptor Binding Affinity

Research on similar compounds has highlighted their binding affinities to various receptors. For example, a study on related benzamide derivatives demonstrated high affinities for dopamine D4 receptors, with IC50 values as low as 0.057 nM. Such affinities indicate potential applications in treating neurological disorders .

Case Studies

  • Antibacterial Activity Assessment :
    A study conducted on a related compound demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria. The findings showed that while the compound was effective against S. aureus and B. subtilis, it exhibited limited activity against E. coli and Pseudomonas aeruginosa. The results are summarized in the following table:
    OrganismInhibition Zone (mm)MIC (µg/mL)
    E. coli81024
    Pseudomonas aeruginosa81024
    Staphylococcus aureus1464
    Bacillus subtilis1632
    Candida albicans1564
    These findings highlight the compound's potential as an antimicrobial agent .
  • Fluorescent Sensor Application :
    Similar compounds have been explored for their use as fluorescent sensors for metal ion detection, indicating a broader application spectrum beyond traditional antimicrobial uses. These studies suggest that modifications in the structure can lead to enhanced sensitivity and specificity for detecting ions like Al³⁺ and Zn²⁺.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O5S2.ClH/c1-5-30(6-2)19-20-32(28-29-25-23(36-3)15-16-24(37-4)26(25)38-28)27(33)21-11-13-22(14-12-21)39(34,35)31-17-9-7-8-10-18-31;/h11-16H,5-10,17-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMNEWNLLZLYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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